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Compound of Interest

Compound Name: 1-Docosene

Cat. No.: B072489 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 1-docosene. It is intended for

researchers, scientists, and drug development professionals who require detailed

spectroscopic information and analytical protocols for this long-chain alpha-olefin.

Spectroscopic Data of 1-Docosene
The following sections present the key spectroscopic data for 1-docosene in a tabulated

format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

organic molecules. For 1-docosene (C₂₂H₄₄), both ¹H and ¹³C NMR provide characteristic

signals corresponding to its vinyl group and long alkyl chain.

Table 1: ¹H NMR Spectroscopic Data for 1-Docosene
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Chemical Shift (δ) ppm Multiplicity Assignment

~5.8 m -CH=CH₂

~4.9 m -CH=CH₂

~2.0 q -CH₂-CH=CH₂

~1.3 br s -(CH₂)₁₈-

~0.9 t -CH₃

Note:'m' denotes a multiplet, 'q' a quartet, 'br s' a broad singlet, and 't' a triplet. The exact

chemical shifts can vary slightly depending on the solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data for 1-Docosene[1][2]

Chemical Shift (δ) ppm Assignment

~139.2 CH=CH₂

~114.1 -CH=CH₂

~33.9 -CH₂-CH=CH₂

~31.9 -(CH₂)n-

~29.7 -(CH₂)n-

~29.4 -(CH₂)n-

~29.0 -(CH₂)n-

~22.7 -CH₂-CH₃

~14.1 -CH₃

Note:The signals for the internal methylene (-CH₂-) groups in the long alkyl chain often overlap,

resulting in a series of closely spaced peaks.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-docosene is characterized by absorptions corresponding to its alkene and

alkane moieties.

Table 3: IR Spectroscopic Data for 1-Docosene

Wavenumber (cm⁻¹) Intensity Assignment

~3077 Medium =C-H stretch (vinylic)

~2925, ~2855 Strong -C-H stretch (aliphatic)

~1641 Medium C=C stretch (alkene)[3]

~1465 Medium -CH₂- bend (scissoring)

~991, ~909 Strong =C-H bend (out-of-plane wag)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-docosene, electron ionization (EI) is a common technique.[4]

Table 4: Mass Spectrometry Data for 1-Docosene

m/z Relative Intensity (%) Assignment

308 Low [M]⁺ (Molecular Ion)

279 Low [M - C₂H₅]⁺

251 Low [M - C₄H₉]⁺

... ... ...

57 High [C₄H₉]⁺

43 Base Peak [C₃H₇]⁺

Note:The mass spectrum of long-chain alkanes and alkenes is characterized by a series of

cluster ions separated by 14 Da (-CH₂- group). The molecular ion peak is often of low intensity.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 1-
docosene.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 1-docosene in about 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or CCl₄) in an NMR tube.[2] Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in

both spectra.

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid 1-
docosene directly onto the ATR crystal.

Sample Preparation (Transmission - Salt Plates): Place a drop of liquid 1-docosene
between two salt plates (e.g., NaCl or KBr) to create a thin film.

Background Spectrum: Acquire a background spectrum of the empty IR spectrometer to

account for atmospheric CO₂ and H₂O.
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Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR

spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The

spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Prepare a dilute solution of 1-docosene in a volatile organic solvent

(e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the gas

chromatograph. The GC oven temperature is programmed to ramp from a low initial

temperature to a final high temperature to ensure separation of any impurities from the 1-
docosene peak. A non-polar capillary column is typically used.[5]

Ionization: As the 1-docosene elutes from the GC column, it enters the ion source of the

mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected by an electron multiplier, and the signal is

recorded to generate a mass spectrum. The data system records the mass spectrum for

each chromatographic peak.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

identification of a long-chain alkene like 1-docosene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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